molecular formula C17H19N3O3S2 B10892599 1-{3-[(4-Methylphenyl)sulfonyl]imidazolidin-1-yl}-2-(pyridin-2-ylsulfanyl)ethanone

1-{3-[(4-Methylphenyl)sulfonyl]imidazolidin-1-yl}-2-(pyridin-2-ylsulfanyl)ethanone

Cat. No.: B10892599
M. Wt: 377.5 g/mol
InChI Key: HRIMXEDRROLXOZ-UHFFFAOYSA-N
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Description

1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-(2-PYRIDYLSULFANYL)-1-ETHANONE is a complex organic compound with a unique structure that includes both sulfonyl and pyridyl groups

Preparation Methods

The synthesis of 1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-(2-PYRIDYLSULFANYL)-1-ETHANONE involves multiple stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

    Reduction: The pyridylsulfanyl group can be reduced to form thiol derivatives.

    Substitution: The imidazolidinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-(2-PYRIDYLSULFANYL)-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and pyridyl groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include those with sulfonyl and pyridyl groups, such as 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone and 4-(Trifluoromethyl)benzenesulfonyl chloride.

Properties

Molecular Formula

C17H19N3O3S2

Molecular Weight

377.5 g/mol

IUPAC Name

1-[3-(4-methylphenyl)sulfonylimidazolidin-1-yl]-2-pyridin-2-ylsulfanylethanone

InChI

InChI=1S/C17H19N3O3S2/c1-14-5-7-15(8-6-14)25(22,23)20-11-10-19(13-20)17(21)12-24-16-4-2-3-9-18-16/h2-9H,10-13H2,1H3

InChI Key

HRIMXEDRROLXOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2)C(=O)CSC3=CC=CC=N3

Origin of Product

United States

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